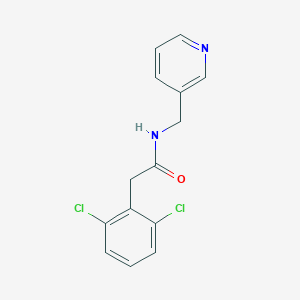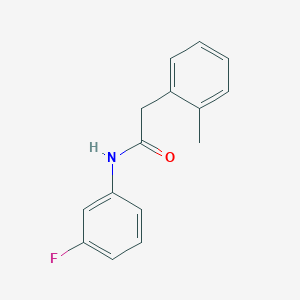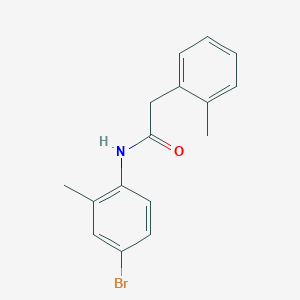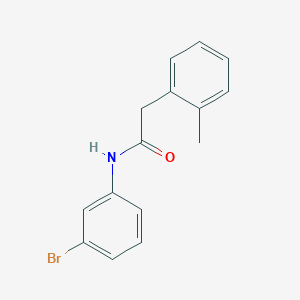![molecular formula C17H17NO3 B240050 Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPA is a member of the benzamide family of compounds and is structurally similar to the popular research compound, N-phenylacetyl-L-prolylglycine ethyl ester (also known as "Noopept").
Mechanism of Action
The exact mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate is not fully understood, but it is believed to act on the cholinergic system in the brain. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may also have an effect on the glutamatergic system, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its high potency and selectivity. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a much stronger effect on memory and cognitive function than other compounds in its class. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its limited solubility in water, which may make it difficult to administer to animals or use in certain experimental setups.
Future Directions
There are several potential future directions for research on Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate. One area of interest is in the development of new analogs of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate that may have even greater potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate and its effects on various neurotransmitter systems in the brain. Finally, studies are needed to investigate the potential therapeutic applications of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Synthesis Methods
The synthesis of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenylacetic acid, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in its final form.
Scientific Research Applications
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of cognitive function and memory enhancement. Studies have shown that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may improve memory consolidation and retrieval in both animal and human models. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
properties
Product Name |
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl 4-[[2-(2-methylphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-14(12)11-16(19)18-15-9-7-13(8-10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
KTLQWIXFRFSPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



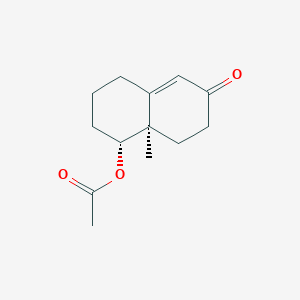
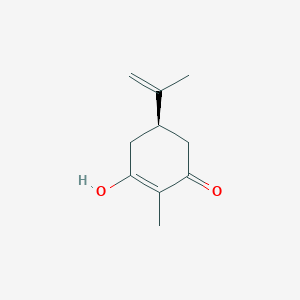
![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
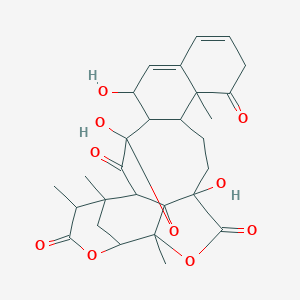
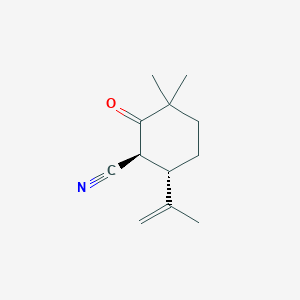
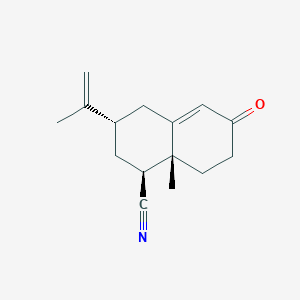
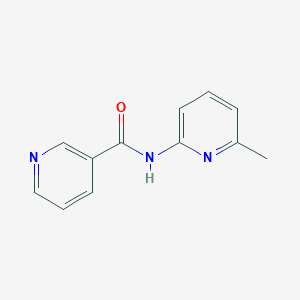
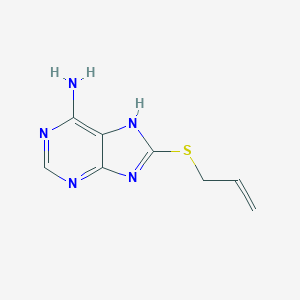
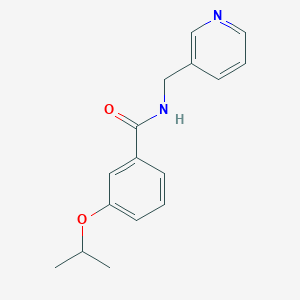
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
